molecular formula C18H41NO4Si2 B8264779 N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide

N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide

Cat. No.: B8264779
M. Wt: 391.7 g/mol
InChI Key: APQJZFMLTNCJOY-UHFFFAOYSA-N
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Description

N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide is a silicon-containing acetamide derivative characterized by two tert-butyldimethylsilyl (TBDMS)-protected hydroxyl groups on ethyl side chains. The TBDMS group is a common protecting moiety in organic synthesis, offering steric bulk and hydrolytic stability under basic conditions while remaining labile to acidic or fluoride-mediated cleavage.

Properties

IUPAC Name

N,N-bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41NO4Si2/c1-17(2,3)24(7,8)22-13-11-19(16(21)15-20)12-14-23-25(9,10)18(4,5)6/h20H,11-15H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQJZFMLTNCJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN(CCO[Si](C)(C)C(C)(C)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and anhydrous solvents to ensure the stability of the silyl groups .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Bis(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide and Analogs

Compound Core Structure Functional Groups Key Properties/Activity Reference
Target Compound Acetamide TBDMS-protected hydroxyls Potential enzyme inhibition N/A
Benzyl Carbamate 2 Carbamate TBDMS-protected hydroxyls IC50 ~ galanthamine (AChE/BChE)
Ethyl Butanoate Derivatives Ester TBDMS-protected hydroxyls Synthetic intermediates
N,N-Bis(acetoxyethyl)acetamide Acetamide Acetoxy groups Higher hydrolytic stability
N,N-Diethylacetamide Acetamide Ethyl groups Solvent, low toxicity
Methoxynaphthyl Acetamide Acetamide Aromatic methoxynaphthyl groups High lipophilicity

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